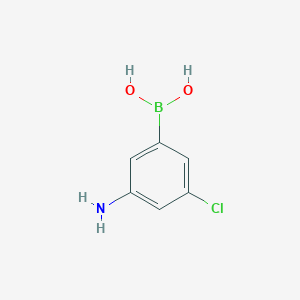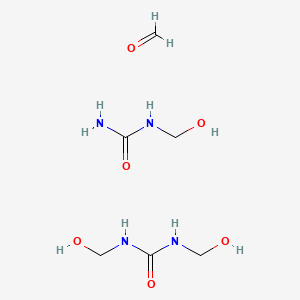
(Hydroxymethyl)urea; 1,3-bis(hydroxymethyl)urea; formaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Hydroxymethyl)urea; 1,3-bis(hydroxymethyl)urea; formaldehyde: is an organic compound with the formula OC(NHCH₂OH)₂. This white, water-soluble solid is an intermediate in the formation of urea-formaldehyde resins . It is formed upon the treatment of urea with an excess of formaldehyde .
准备方法
Synthetic Routes and Reaction Conditions: 1,3-bis(hydroxymethyl)urea is synthesized by reacting urea with formaldehyde. The reaction typically occurs in a stirred vessel where 2 moles of formaldehyde are added per mole of urea . The solution is neutralized with triethanolamine, and urea is added with cooling. The temperature must not exceed 40°C during this slightly exothermic reaction .
Industrial Production Methods: The industrial production of 1,3-bis(hydroxymethyl)urea follows a similar process, ensuring the reaction conditions are controlled to maintain product quality. The compound is produced in large quantities for use in various applications, particularly in the manufacture of urea-formaldehyde resins .
化学反应分析
Types of Reactions: 1,3-bis(hydroxymethyl)urea undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler amines.
Substitution: The hydroxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted urea derivatives.
科学研究应用
1,3-bis(hydroxymethyl)urea has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of urea-formaldehyde resins.
Biology: Investigated for its potential use in biological systems due to its reactivity and solubility.
Medicine: Explored for its potential therapeutic applications, particularly in drug delivery systems.
Industry: Widely used in the production of adhesives, coatings, and resins.
作用机制
The mechanism of action of 1,3-bis(hydroxymethyl)urea involves its reactivity with various functional groups. The hydroxymethyl groups can undergo reactions such as oxidation, reduction, and substitution, leading to the formation of various products. These reactions are facilitated by the presence of specific reagents and conditions .
相似化合物的比较
Dimethylolurea: Another compound with similar reactivity and applications.
N,N’-Dihydroxymethylurea: Shares similar chemical properties and uses.
Oxymethurea: Another related compound with comparable reactivity.
Uniqueness: 1,3-bis(hydroxymethyl)urea is unique due to its specific reactivity with formaldehyde, leading to the formation of urea-formaldehyde resins. Its solubility in water and ability to undergo various chemical reactions make it a versatile compound in both research and industrial applications .
属性
分子式 |
C6H16N4O6 |
|---|---|
分子量 |
240.22 g/mol |
IUPAC 名称 |
1,3-bis(hydroxymethyl)urea;formaldehyde;hydroxymethylurea |
InChI |
InChI=1S/C3H8N2O3.C2H6N2O2.CH2O/c6-1-4-3(8)5-2-7;3-2(6)4-1-5;1-2/h6-7H,1-2H2,(H2,4,5,8);5H,1H2,(H3,3,4,6);1H2 |
InChI 键 |
HEFPRIRFIJJZBN-UHFFFAOYSA-N |
规范 SMILES |
C=O.C(NC(=O)N)O.C(NC(=O)NCO)O |
相关CAS编号 |
62073-57-8 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


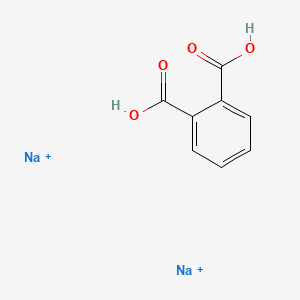
![5-[(1H-indol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11726815.png)

![4-Hydroxy-5-[(2-methylindol-3-ylidene)methyl]-1,3-dihydroimidazole-2-thione](/img/structure/B11726832.png)
![4-Fluoro-N-[1-(methylsulfanyl)-2-nitroethenyl]aniline](/img/structure/B11726840.png)
![3-[5-Amino-2-(3-hydroxy-propyl)-benzoimidazol-1-yl]-propan-1-ol](/img/structure/B11726853.png)
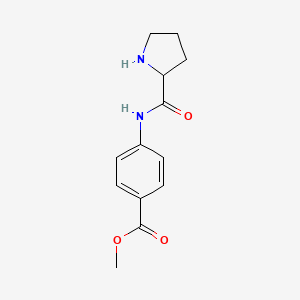
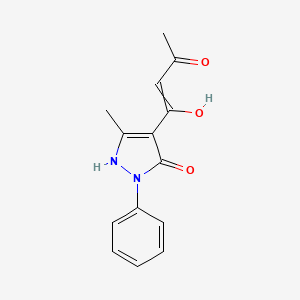
![5-Iodobenzo[d]isoxazol-3-amine](/img/structure/B11726875.png)
![(1S,4S)-2-azabicyclo[2.2.1]heptane-7-carboxylic acid hydrochloride](/img/structure/B11726885.png)

![1,3-Diethyl 2-[amino(propylamino)methylidene]propanedioate](/img/structure/B11726892.png)

